molecular formula C10H15NO3 B14195923 5-Hydroxypentyl 1H-pyrrole-2-carboxylate CAS No. 918625-09-9

5-Hydroxypentyl 1H-pyrrole-2-carboxylate

Cat. No.: B14195923
CAS No.: 918625-09-9
M. Wt: 197.23 g/mol
InChI Key: PNCOKAWWECVEFY-UHFFFAOYSA-N
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Description

5-Hydroxypentyl 1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are found in various natural products. This compound is characterized by the presence of a hydroxypentyl group attached to the pyrrole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypentyl 1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions often include the use of a strong acid catalyst and refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of 5-oxopentyl 1H-pyrrole-2-carboxylate.

    Reduction: Formation of 5-hydroxypentyl 1H-pyrrole-2-methanol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

5-Hydroxypentyl 1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl 1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethyl 1H-pyrrole-2-carboxylate
  • 5-Hydroxyethyl 1H-pyrrole-2-carboxylate
  • 5-Hydroxypropyl 1H-pyrrole-2-carboxylate

Uniqueness

5-Hydroxypentyl 1H-pyrrole-2-carboxylate is unique due to the length of its hydroxypentyl side chain, which can influence its solubility, reactivity, and biological activity. Compared to shorter chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

918625-09-9

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

5-hydroxypentyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H15NO3/c12-7-2-1-3-8-14-10(13)9-5-4-6-11-9/h4-6,11-12H,1-3,7-8H2

InChI Key

PNCOKAWWECVEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)OCCCCCO

Origin of Product

United States

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